5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid
Descripción
Chemical Structure & Key Features:
The compound (CAS: 2137095-89-5) has the molecular formula C₃₁H₃₅N₃O₆ (MW: 545.6 g/mol) and features a pyrrole-2-carboxylic acid core modified with:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
- A (3R)-1-[(2-methylpropan-2-yl)oxycarbonyl (Boc)-piperidin-3-yl substituent.
- A methylene linker bridging the Fmoc-protected piperidine and pyrrole moieties .
Applications: The Fmoc and Boc groups are widely used in peptide synthesis for temporary and permanent protection of amine functionalities, respectively.
Propiedades
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O6/c1-31(2,3)40-29(37)33-16-8-9-21(18-33)34(17-20-14-15-27(32-20)28(35)36)30(38)39-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-15,21,26,32H,8-9,16-19H2,1-3H3,(H,35,36)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVAPPMBGGJVSN-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid (commonly referred to as Fmoc-Pyrrole) is a complex organic compound with significant potential in pharmaceutical applications. Its structure, which includes a pyrrole ring, a fluorenylmethoxycarbonyl group, and a piperidine moiety, suggests various biological interactions that merit detailed exploration.
Chemical Structure and Properties
The compound has a molecular formula of C₃₃H₄₃N₃O₇ and a molecular weight of approximately 576.7 g/mol. The intricate structure allows for diverse modifications, enhancing its biological activity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₄₃N₃O₇ |
| Molecular Weight | 576.7 g/mol |
| Structure Features | Pyrrole ring, Fmoc group, Piperidine moiety |
The biological activity of Fmoc-Pyrrole is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These effects are hypothesized to stem from the compound's ability to modulate signaling pathways associated with pain and inflammation.
Anti-inflammatory Effects
Research has shown that Fmoc-Pyrrole derivatives can inhibit pro-inflammatory cytokines in vitro. For instance, a study demonstrated that treatment with these derivatives reduced the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
Analgesic Properties
In animal models, compounds similar to Fmoc-Pyrrole have been observed to reduce pain responses. A notable study utilized the formalin test in rodents, where administration of Fmoc-Pyrrole resulted in a significant decrease in pain behaviors compared to controls. This indicates its potential as an analgesic agent.
Case Studies
-
Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects of Fmoc-Pyrrole.
- Method : Macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-alpha production was observed.
- : Fmoc-Pyrrole may serve as a lead compound for developing new anti-inflammatory drugs.
-
Analgesic Efficacy :
- Objective : To assess the analgesic properties using the formalin test.
- Method : Rodents were administered Fmoc-Pyrrole prior to formalin injection.
- Results : Significant reduction in pain scores was noted at multiple time points post-administration.
- : The compound exhibits promising analgesic activity warranting further investigation.
Future Directions
Given the preliminary findings regarding its biological activity, future research should focus on:
- Pharmacokinetics and Toxicology : Understanding how the body metabolizes and clears Fmoc-Pyrrole will be crucial for its development as a therapeutic agent.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
- Structural Modifications : Exploring analogs with enhanced potency or reduced side effects through systematic structural modifications.
Aplicaciones Científicas De Investigación
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound with a molecular weight of approximately 576.7 g/mol. It features a pyrrole ring, a fluorenylmethoxycarbonyl group, and a piperidine moiety. Due to its complex structure, this compound can be modified to enhance its biological activity or solubility.
Reactions
- Esterification The carboxylic acid group can react with alcohols to form esters.
- Amide Formation The amine functionalities can react with acyl chlorides or anhydrides to form amides.
- Nucleophilic Substitution The piperidine nitrogen can participate in nucleophilic substitution reactions under appropriate conditions.
Applications
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid exhibits significant biological activity, particularly in pharmaceuticals, with potential interactions with biological targets like enzymes and receptors. Derivatives of the compound may have anti-inflammatory and analgesic properties, but more pharmacological studies are needed to confirm these effects.
Interaction studies
Interaction studies involving this compound focus on its binding affinity to biological targets, using techniques such as:
- Spectroscopy
- Chromatography
- Calorimetry
These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
Structural Similarities
Several compounds exhibit structural similarities, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Fmoc-amino)-1-methylpyrrole-2-carboxylic acid | Contains a methylpyrrole structure | Simpler structure, fewer functional groups |
| 5-(tert-butoxycarbonyl)-1H-pyrrole | Lacks fluorenyl group | More straightforward synthesis route |
| 9H-fluoren-9-carbonic acid | Similar fluorenyl base | Does not include piperidine moiety |
Comparación Con Compuestos Similares
Structural and Functional Differences
Heterocyclic Core: The pyrrole ring in the target compound contrasts with furan () or thiazolo-pyridine (). Pyrrole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets compared to furan’s lower polarity .
Protecting Groups :
- The dual Fmoc-Boc protection in the target compound allows orthogonal deprotection strategies, unlike single-Fmoc analogs (). This enables sequential modification in multi-step syntheses .
Backbone Modifications :
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring (target compound) offers conformational flexibility compared to pyrrolidine’s five-membered structure (), affecting target selectivity in drug design .
Q & A
Basic Question: What are the key structural features and functional groups in this compound, and how do they influence its reactivity in peptide synthesis?
Answer:
The compound contains three critical functional groups:
- Fmoc (9-fluorenylmethoxycarbonyl) : Protects the piperidine amino group, enabling selective deprotection under basic conditions (e.g., piperidine) for stepwise peptide elongation .
- Boc (tert-butoxycarbonyl) : Stabilizes the piperidin-3-yl amine, removable under acidic conditions (e.g., TFA) without affecting Fmoc .
- Pyrrole-2-carboxylic acid : Acts as a rigid scaffold for spatial orientation in target binding or as a carboxylic acid donor for coupling reactions .
These groups enable orthogonality in synthetic strategies, critical for solid-phase peptide synthesis (SPPS).
Basic Question: What standard synthetic routes are used to prepare this compound, and what are the critical steps to ensure high yield and purity?
Answer:
A typical synthesis involves:
Piperidine Protection : Boc protection of (3R)-piperidin-3-amine via reaction with Boc-anhydride in dichloromethane (DCM) .
Fmoc Introduction : Coupling Fmoc-Cl to the free amine under Schotten-Baumann conditions (aqueous Na₂CO₃, 1,4-dioxane) .
Pyrrole Coupling : Use of EDC/HOBt to conjugate the Fmoc-piperidine intermediate to pyrrole-2-carboxylic acid .
Critical Steps :
- Strict anhydrous conditions during Boc/Fmoc reactions to prevent hydrolysis.
- Purification via reverse-phase chromatography (C18 column, MeCN/H₂O gradient) to isolate >95% purity .
Advanced Question: How can microwave-assisted synthesis or sonochemistry improve the efficiency of introducing the Fmoc and Boc protecting groups?
Answer:
Microwave irradiation (50–100°C, 50 W) reduces reaction times for Boc/Fmoc installation from 12–24 hours to 1–2 hours by enhancing reaction kinetics . Sonochemistry (40 kHz, 25°C) improves mixing in heterogeneous reactions (e.g., Fmoc-Cl with amines), increasing yields by 15–20% compared to traditional stirring . Both methods minimize side reactions (e.g., racemization) through controlled energy input.
Advanced Question: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
| Technique | Key Data | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (Fmoc aromatic protons); δ 4.3 ppm (methylene adjacent to Fmoc) | Confirms Fmoc integration and coupling efficiency . | |
| HRMS | Exact mass (e.g., [M+H]⁺ = 567.2543) | Validates molecular formula and purity . | |
| X-ray | Dihedral angles (piperidine vs. pyrrole) | Resolves stereochemistry and conformational rigidity . |
Basic Question: What safety precautions are necessary when handling this compound, given its toxicity profile?
Answer:
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, respirator) in fume hoods .
- Storage : Keep at –20°C under nitrogen to prevent degradation .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How does the stereochemistry at the piperidin-3-yl group affect biological interactions, and what methods validate its configuration?
Answer:
The (3R)-configuration ensures proper spatial alignment with target enzymes (e.g., proteases). Validation methods:
- Circular Dichroism (CD) : Detects chiral centers via Cotton effects at 220–250 nm .
- NOESY NMR : Correlates 3D spatial proximity of protons to confirm R-configuration .
Mismatched stereochemistry reduces binding affinity by >50% in enzyme inhibition assays .
Advanced Question: How can researchers resolve discrepancies in HPLC purity data post-synthesis?
Answer:
Common issues and solutions:
- Diastereomers : Use chiral columns (e.g., Chiralpak IA) with heptane/IPA gradients to separate enantiomers .
- Byproducts : Optimize reaction stoichiometry (e.g., 1.2 eq Fmoc-Cl) and monitor intermediates via LC-MS .
- Baseline Noise : Pre-purify via flash chromatography before HPLC to remove salts .
Basic Question: What are the primary research applications of this compound in medicinal chemistry?
Answer:
- Enzyme Studies : Serves as a protease inhibitor scaffold due to pyrrole’s hydrogen-bonding capacity .
- Drug Design : Fmoc/Boc groups enable modular incorporation into peptide-based therapeutics (e.g., kinase inhibitors) .
- Structural Biology : Heavy-atom derivatives (e.g., brominated analogs) aid in X-ray crystallography .
Advanced Question: How do modifications to the pyrrole-2-carboxylic acid moiety alter binding affinity?
Answer:
- Electron-Withdrawing Groups (e.g., –CF₃): Increase acidity of the carboxylic acid, enhancing ionic interactions with basic residues (Kd improvement by 3–5×) .
- Ring Expansion (e.g., indole): Introduces π-π stacking but reduces solubility. Balance via logP calculations .
Advanced Question: How can computational modeling guide structural optimizations?
Answer:
- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., 100 ns simulations in GROMACS) .
- QSPR Models : Predicts bioavailability using descriptors like polar surface area (<140 Ų for oral absorption) .
- Docking Studies (AutoDock Vina) : Identifies optimal substituents for hydrophobic pockets (e.g., tert-butyl vs. cyclopropyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
